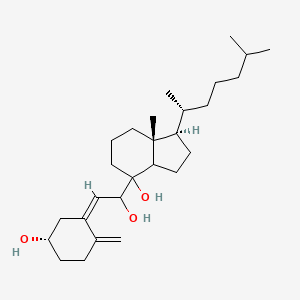
7,8-Dihydroxy-7,8-dihydrovitamin d3
Descripción general
Descripción
“7,8-Dihydroxy-7,8-dihydrovitamin D3”, also known as “7,8-diOH-D3” or “TAC-3”, is a synthetic form of vitamin D. It is also referred to by its other name, "7,8-dihydroxy-7,8-dihydrovitamin d3;84927-66-2;MFCD31567292; (1R,7aR)-4- [ (2Z)-1-hydroxy-2- [ (5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1- [ (2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol" .
Molecular Structure Analysis
The molecular formula of “7,8-Dihydroxy-7,8-dihydrovitamin D3” is C27H46O3 . The structure of this compound is complex, with multiple hydroxyl groups and a large hydrocarbon backbone. The exact structural details are not available in the current literature.
Physical And Chemical Properties Analysis
“7,8-Dihydroxy-7,8-dihydrovitamin D3” is a lipophilic compound with poor water solubility . The majority of the Vitamin D3 derivatives, including “7,8-Dihydroxy-7,8-dihydrovitamin D3”, have log P values greater than 5, indicating their lipophilic nature .
Aplicaciones Científicas De Investigación
Neurology: Neurogenesis and Neuroprotection
7,8-Dihydroxy-7,8-dihydrovitamin D3 has been studied for its potential neuroprotective effects. It is known to activate the TrkB receptor, which promotes neuronal growth and survival. This compound could have applications in preventing neuronal cell apoptosis and has shown potent neuroprotective effects in mouse models. Its ability to cross the blood-brain barrier suggests potential for treating neurological disorders .
Cognitive Health: Memory and Learning
The activation of the TrkB receptor by 7,8-Dihydroxy-7,8-dihydrovitamin D3 also implies potential benefits for cognitive health. Animal studies suggest that it may improve cognitive functions and motor benefits, possibly acting as a nootropic. However, human evidence for these claims is yet to be established .
Cardiovascular Health: Blood Pressure Regulation
While not directly linked to 7,8-Dihydroxy-7,8-dihydrovitamin D3, vitamin D3 analogs have been associated with cardiovascular health. They may influence blood pressure regulation and other cardiovascular functions, suggesting a potential area of application for this compound as well .
Immune System Modulation
Vitamin D3, including its active forms, is known to modulate the immune system. It affects gene expression and inflammatory pathways, which could be relevant in the context of infections and autoimmune diseases. The role of 7,8-Dihydroxy-7,8-dihydrovitamin D3 in immune system modulation is an area ripe for exploration .
Cancer: Anti-proliferative Effects
The active form of vitamin D3, 1,25-dihydroxy vitamin D3, has demonstrated anti-proliferative, anti-angiogenic, pro-apoptotic, and anti-inflammatory properties in various cells. Research into 7,8-Dihydroxy-7,8-dihydrovitamin D3 could extend to its applications in cancer treatment, leveraging these properties .
Metabolic Disorders: Obesity and Fat Mass
Compounds related to vitamin D3 have been implicated in the regulation of metabolic rate and fat mass. Given the structural similarities, 7,8-Dihydroxy-7,8-dihydrovitamin D3 could be researched for its potential effects on obesity and metabolic disorders .
Skeletal Muscle Health: Physical Performance
The potential of 7,8-Dihydroxy-7,8-dihydrovitamin D3 to enhance muscular endurance and overall physical performance could be another field of application. This is based on the broader research into vitamin D3’s role in skeletal muscle function .
Interaction with Medical Conditions: Neurodegenerative Diseases
Finally, the interaction of vitamin D3 analogs with various medical conditions, particularly neurodegenerative diseases like Alzheimer’s and Parkinson’s, is well-documented. The research into 7,8-Dihydroxy-7,8-dihydrovitamin D3 could focus on its potential therapeutic applications in these areas .
Mecanismo De Acción
Target of Action
The primary target of 7,8-Dihydroxy-7,8-dihydrovitamin D3 is the Vitamin D Receptor (VDR) . The VDR is found in nearly every cell in the body . The active form of Vitamin D3, known as 1,25-dihydroxy Vitamin D3 or calcitriol, is a known regulator of several genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation .
Mode of Action
7,8-Dihydroxy-7,8-dihydrovitamin D3 interacts with its targets by binding to the VDR . This binding influences a wide variety of reactions that regulate a large number of cellular functions . The hormone 1,25-dihydroxyvitamin D3, which is the most extensively studied form of Vitamin D3, is widely recognized as a regulator of calcium and phosphorous metabolism .
Biochemical Pathways
The biochemical pathways of 7,8-Dihydroxy-7,8-dihydrovitamin D3 involve several steps. It is biologically inert and requires successive hydroxylations by mitochondrial P450s present in the liver and kidney to form the biologically active hormone 1,25-dihydroxyvitamin D3 . The metabolism of Vitamin D3 has been extensively studied, and a role for three different mitochondrial cytochrome P450s (CYP24A, CYP27A, and CYP27B1) has been described that catalyze the formation of the 24(OH), 25(OH), and 1(OH) metabolites of Vitamin D3, respectively .
Pharmacokinetics
It is known that vitamin d3 and its metabolites are transported in blood by the vitamin d-binding protein (dbp) and albumin . Some cells rely on diffusion of the metabolites across the membrane in free form, whereas others have a mechanism to take up the metabolite bound to DBP .
Result of Action
The molecular and cellular effects of 7,8-Dihydroxy-7,8-dihydrovitamin D3’s action are primarily related to its role in regulating a large number of cellular functions . It influences growth, cellular differentiation, and proliferation . It also has a neuroprotective action against certain types of toxicity .
Propiedades
IUPAC Name |
(1R,7aR)-4-[(2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-18(2)8-6-9-20(4)23-12-13-24-26(23,5)14-7-15-27(24,30)25(29)17-21-16-22(28)11-10-19(21)3/h17-18,20,22-25,28-30H,3,6-16H2,1-2,4-5H3/b21-17-/t20-,22+,23-,24?,25?,26-,27?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMMFXZWTYGKLW-AGAWYEFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCCC2(C(/C=C\3/C[C@H](CCC3=C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 122360813 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



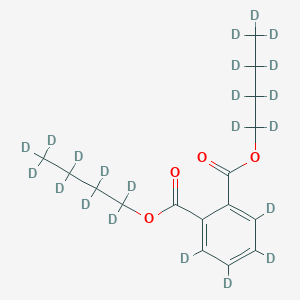
![7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B1436282.png)
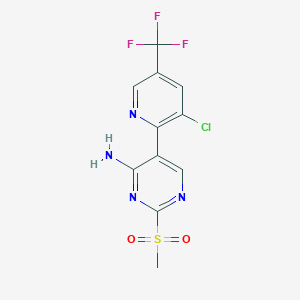
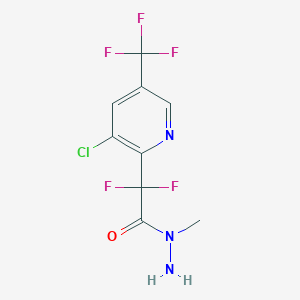
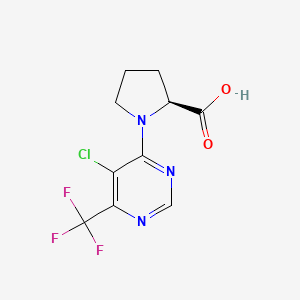


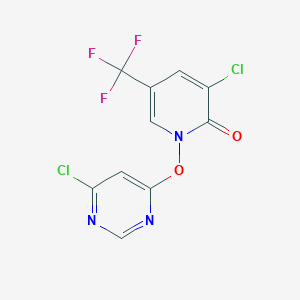

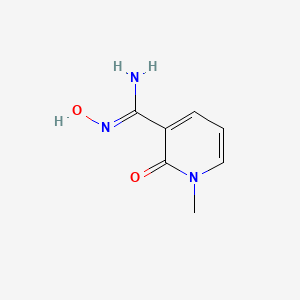
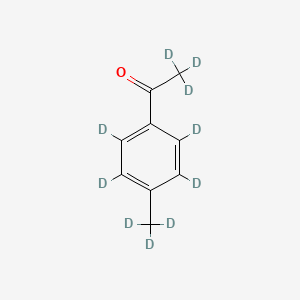
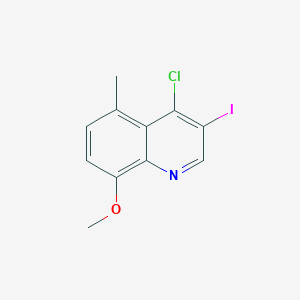
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)
